molecular formula C11H7FN2O4 B6385747 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261953-39-2

5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385747
CAS No.: 1261953-39-2
M. Wt: 250.18 g/mol
InChI Key: SMGBRWAYSIAHRC-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a dihydroxypyrimidine ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-carboxy-2-fluorobenzaldehyde and 2,4-dihydroxypyrimidine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)-2-methylphenol
  • 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol
  • 5-(5-Carboxy-2-fluorophenyl)-3-methylphenol

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-8-2-1-5(10(16)17)3-6(8)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBRWAYSIAHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154897
Record name Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-39-2
Record name Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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